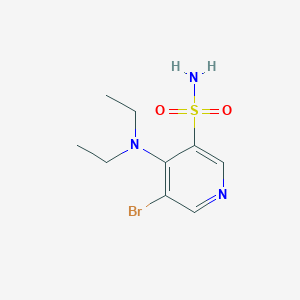
5-Bromo-4-(diethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C9H14BrN3O2S and a molecular weight of 308.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide typically involves the bromination of 4-(diethylamino)pyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(diethylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-(diethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug development and enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)pyridine-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and binding properties.
5-Chloro-4-(diethylamino)pyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
5-Fluoro-4-(diethylamino)pyridine-3-sulfonamide:
Uniqueness
5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C9H14BrN3O2S |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
5-bromo-4-(diethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14BrN3O2S/c1-3-13(4-2)9-7(10)5-12-6-8(9)16(11,14)15/h5-6H,3-4H2,1-2H3,(H2,11,14,15) |
InChI Key |
BOMXFUIPWNQELU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


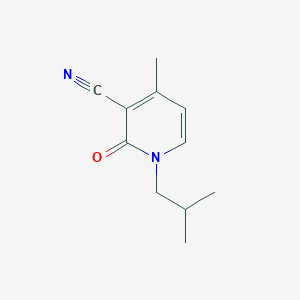

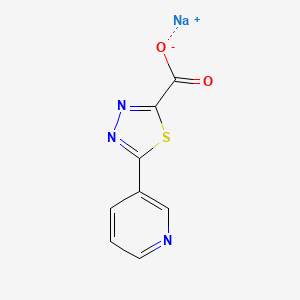
![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

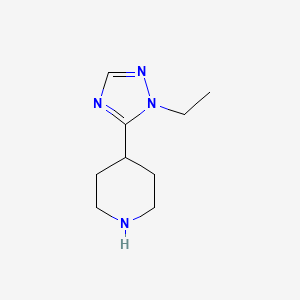



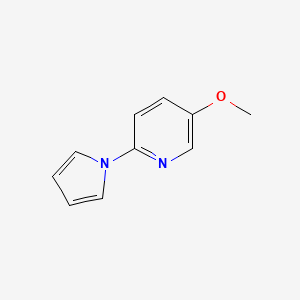
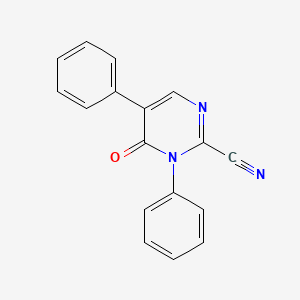
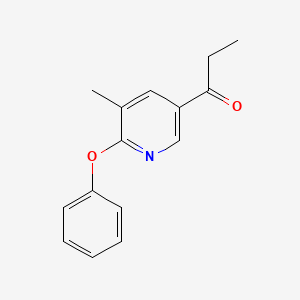
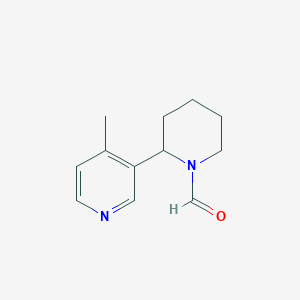
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
